molecular formula C10H14N2S B13220720 2-(Piperidin-3-ylthio)pyridine

2-(Piperidin-3-ylthio)pyridine

Cat. No.: B13220720
M. Wt: 194.30 g/mol
InChI Key: OQKJPXXEHJUKID-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylthio)pyridine is a heterocyclic compound that features both a pyridine ring and a piperidine ring connected via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-ylthio)pyridine typically involves the reaction of 2-chloropyridine with piperidine-3-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of transition metal catalysts to facilitate the coupling of pyridine derivatives with piperidine thiol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, cost, and safety, potentially using continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-ylthio)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfurized products, modified piperidine derivatives.

    Substitution: Functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-ylthio)pyridine in biological systems involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s sulfur atom can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-3-ylthio)quinoline
  • 2-(Piperidin-3-ylthio)benzene
  • 2-(Piperidin-3-ylthio)thiophene

Uniqueness

2-(Piperidin-3-ylthio)pyridine is unique due to its combination of a pyridine ring and a piperidine ring connected via a sulfur atom. This structure imparts distinct electronic properties and reactivity compared to other similar compounds. The presence of both nitrogen and sulfur atoms in the molecule allows for diverse chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

2-piperidin-3-ylsulfanylpyridine

InChI

InChI=1S/C10H14N2S/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2

InChI Key

OQKJPXXEHJUKID-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)SC2=CC=CC=N2

Origin of Product

United States

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